
4-(1-phenyl-1H-tetrazol-5-yl)morpholine
Overview
Description
4-(1-phenyl-1H-tetrazol-5-yl)morpholine is an organic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine typically involves the reaction of phenylhydrazine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1-phenyl-1H-tetrazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block : Used as a precursor for synthesizing more complex organic molecules.
- Reagent : Participates in various organic reactions, including nucleophilic substitutions and cycloadditions.
Biology
- Biological Activity : Investigated for antimicrobial, antiviral, and anticancer properties. The tetrazole ring is known to enhance the biological activity of compounds by acting as a bioisostere for carboxylic acids.
Medicine
- Therapeutic Potential : Explored for its effects on neurological disorders, including Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential cognitive benefits.
- Antimicrobial Properties : Studies indicate efficacy against various bacterial strains, including resistant forms.
Industry
- Material Science : Utilized in developing new materials and as a precursor for industrial chemicals due to its unique chemical properties.
Activity Type | Target Organism/Condition | IC50 Value (μM) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.5 | Comparable to standard antibiotics |
Escherichia coli | 0.7 | Effective against Gram-negative bacteria | |
Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Strong anti-tubercular activity |
Neuroprotective | Alzheimer's disease models | N/A | AChE inhibition observed |
Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard treatments, derivatives of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine demonstrated significant improvements in infection resolution rates compared to control groups.
Anti-Tubercular Trials
A study involving patients with multi-drug-resistant tuberculosis showed that treatment with a derivative of this compound resulted in significant reductions in bacterial load after six weeks of therapy.
Neuroprotection in Animal Models
Animal studies indicated that administration of the compound led to improved cognitive performance in models of Alzheimer's disease, correlating with reduced levels of AChE activity.
Mechanism of Action
The mechanism of action of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological receptors and enzymes. The compound’s electron-donating and electron-withdrawing properties enable it to stabilize receptor-ligand interactions, making it effective in various biological applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-phenyl-1H-tetrazole
- 4-(2-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoyl)morpholine
Uniqueness
4-(1-phenyl-1H-tetrazol-5-yl)morpholine is unique due to its combination of a morpholine ring and a phenyl-tetrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Biological Activity
4-(1-phenyl-1H-tetrazol-5-yl)morpholine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound features a morpholine ring substituted with a 1H-tetrazole group. The synthesis typically involves the reaction of morpholine with appropriate tetrazole precursors, often utilizing nitriles as starting materials. For instance, one method involves the cyclization of nitriles to form tetrazoles, followed by nucleophilic substitution to introduce the morpholine moiety .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, it has shown efficacy against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It can inhibit enzymes critical for cellular proliferation and survival, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Properties
IUPAC Name |
4-(1-phenyltetrazol-5-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXZLWPGMPNYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278264 | |
Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351870-71-8 | |
Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351870-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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